REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].C([O:13][C:14]1[C:15](=[CH:17][CH:18]=[CH:19][CH:20]=1)O)(=O)O.C(=O)=O>>[CH2:8]([O:7][C:1](=[O:6])[CH2:2][C:3]1([CH3:5])[O:13][C:14]2[CH:15]=[CH:17][CH:18]=[CH:19][C:20]=2[O:4]1)[CH3:9]
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Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
pyrocatechol carbonate
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
C(O)(=O)OC=1C(O)=CC=CC1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
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Details
|
The residue is distilled under reduced pressure, b.p. 83°-86°C/0.3 mm
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(CC1(OC2=C(O1)C=CC=C2)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |